molecular formula C7H8BrNO2 B13083484 (6-Bromo-3-methoxypyridin-2-yl)methanol

(6-Bromo-3-methoxypyridin-2-yl)methanol

Cat. No.: B13083484
M. Wt: 218.05 g/mol
InChI Key: NAMJUFGAODNUKB-UHFFFAOYSA-N
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Description

(6-Bromo-3-methoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methoxy group at the 3rd position, and a hydroxymethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-3-methoxypyridin-2-yl)methanol typically involves the reduction of 6-Bromo-3-methoxypicolinaldehyde . One common method includes the use of sodium borohydride as a reducing agent in methanol. The reaction is carried out at 0°C initially and then allowed to proceed at room temperature. The product is then isolated by standard extraction and purification techniques .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: As mentioned, the compound can be synthesized via the reduction of 6-Bromo-3-methoxypicolinaldehyde using sodium borohydride.

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions:

    Sodium borohydride: for reduction reactions.

    Nucleophiles: such as amines or thiols for substitution reactions.

    Oxidizing agents: like Dess-Martin periodinane for oxidation reactions.

Major Products:

  • Reduction yields (6-Bromo-3-methoxypyridin-2-yl)methanol.
  • Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
  • Oxidation can produce 6-Bromo-3-methoxypicolinaldehyde or 6-Bromo-3-methoxypicolinic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as an intermediate in the preparation of heterocyclic compounds.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • May be used in the synthesis of biologically active molecules.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Can be employed in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The specific mechanism of action for (6-Bromo-3-methoxypyridin-2-yl)methanol is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which can participate in substitution reactions, and the hydroxymethyl group, which can undergo oxidation or reduction. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    (6-Bromo-2-methoxypyridin-3-yl)methanol: Similar structure but with different positions of the methoxy and hydroxymethyl groups.

    (3-Bromo-6-methoxypyridin-2-yl)methanol: Another positional isomer with the bromine and methoxy groups swapped.

Uniqueness:

  • The specific positioning of the bromine, methoxy, and hydroxymethyl groups in (6-Bromo-3-methoxypyridin-2-yl)methanol provides unique reactivity patterns and potential applications compared to its isomers.
  • The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

(6-bromo-3-methoxypyridin-2-yl)methanol

InChI

InChI=1S/C7H8BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-3,10H,4H2,1H3

InChI Key

NAMJUFGAODNUKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)Br)CO

Origin of Product

United States

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